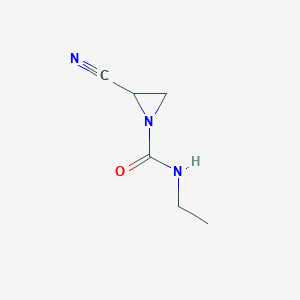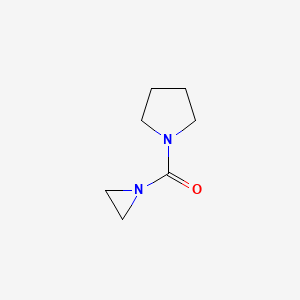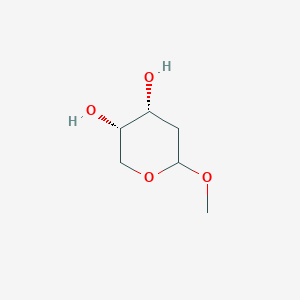
2-Cyano-N-ethylaziridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-ethylaziridine-1-carboxamide is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a cyano group (–CN) and an ethyl group (–C₂H₅) attached to the aziridine ring. Aziridines are known for their high ring strain, which makes them highly reactive and useful intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-N-ethylaziridine-1-carboxamide typically involves the reaction of ethylamine with cyanoacetyl chloride, followed by cyclization to form the aziridine ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Ethylamine reacts with cyanoacetyl chloride to form N-ethylcyanoacetamide.
- Cyclization of N-ethylcyanoacetamide in the presence of a base leads to the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry approaches are being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyano-N-ethylaziridine-1-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high ring strain, aziridines readily undergo nucleophilic ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Substitution Reactions: The cyano group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Nucleophilic Ring-Opening Products: Depending on the nucleophile used, the products can include amino alcohols, amino thiols, and other derivatives.
Oxidation Products: Oxidized derivatives of the aziridine ring.
Reduction Products: Reduced forms of the compound with altered functional groups
Applications De Recherche Scientifique
2-Cyano-N-ethylaziridine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of 2-Cyano-N-ethylaziridine-1-carboxamide involves its high reactivity due to the strained aziridine ring. The compound can alkylate nucleophilic sites on biomolecules, leading to modifications in their structure and function. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules. The cyano group also plays a role in stabilizing the compound and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.
N-ethylaziridine: Lacks the cyano group but has similar ring strain and reactivity.
Cyanoacetamide derivatives: These compounds contain the cyano group and exhibit similar chemical behavior.
Uniqueness: 2-Cyano-N-ethylaziridine-1-carboxamide is unique due to the combination of the aziridine ring and the cyano group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Propriétés
Formule moléculaire |
C6H9N3O |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
2-cyano-N-ethylaziridine-1-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-2-8-6(10)9-4-5(9)3-7/h5H,2,4H2,1H3,(H,8,10) |
Clé InChI |
YECLVSDAYQXJTI-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)N1CC1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)

![Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate](/img/structure/B11921573.png)

![5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11921579.png)

![4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one](/img/structure/B11921591.png)
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11921604.png)
![3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B11921610.png)




